Förster Radius R₀: Europium Cryptate/d2 Pair Outranges Lumi4-Tb/d2 by ~55% for Macromolecular Interaction Proximity Assays
The Förster radius (R₀), which defines the donor–acceptor separation at 50% FRET efficiency and thus the spatial range over which biomolecular interactions can be detected, is substantially larger for europium(III) cryptate than for the second-generation terbium cryptate donor Lumi4-Tb when paired with the identical d2 acceptor. Europium(III) cryptate paired with d2 yields an R₀ of 9.0 nm, whereas Lumi4-Tb with the same d2 acceptor yields an R₀ of only 5.8 nm. [1] This 55% greater R₀ for europium cryptate enables detection of interactions across larger intermolecular distances, which is critical for large protein–protein interaction complexes, receptor dimerization studies, and antibody-based sandwich assays where epitope spacing may exceed the operational range of Tb-based systems. [2] For XL665 acceptor, Eu-cryptate maintains the same R₀ of 9.0 nm, confirming platform consistency across multiple HTRF acceptor chemistries. [1]
| Evidence Dimension | Förster radius R₀ (distance at 50% FRET efficiency) |
|---|---|
| Target Compound Data | R₀ = 9.0 nm (Eu-cryptate/d2 pair); R₀ = 9.0 nm (Eu-cryptate/XL665 pair) |
| Comparator Or Baseline | Lumi4-Tb/d2 pair: R₀ = 5.8 nm; Lumi4-Tb/Fluorescein pair: R₀ = 4.6 nm |
| Quantified Difference | Eu-cryptate/d2 R₀ is 55% larger than Lumi4-Tb/d2 (9.0 vs 5.8 nm); Eu-cryptate/d2 R₀ is 96% larger than Lumi4-Tb/Fluorescein (9.0 vs 4.6 nm) |
| Conditions | NCBI/NIH Assay Guidance Manual – standardized TR-FRET reagent properties table; aqueous solution, physiological pH |
Why This Matters
Users selecting a TR-FRET donor for large biomolecular interaction assays must consider R₀ as the critical determinant of detectable interaction distance range; switching from Eu-cryptate to Tb-cryptate without this awareness risks false negatives in protein–protein or receptor dimerization assays where the donor–acceptor separation exceeds ~6 nm. [2]
- [1] Markossian S, Grossman A, Arkin M, et al., editors. Assay Guidance Manual. Table 3: Properties of select TR-FRET reagents. Bethesda (MD): Eli Lilly & Company and NCATS; 2020. Available from: https://www.ncbi.nlm.nih.gov/books/NBK553584/ View Source
- [2] Degorce F, Card A, Soh S, Trinquet E, Knapik GP, Xie B. HTRF: A technology tailored for drug discovery – a review of theoretical aspects and recent applications. Curr Chem Genomics. 2009;3:22-32. doi:10.2174/1875397300903010022 View Source
